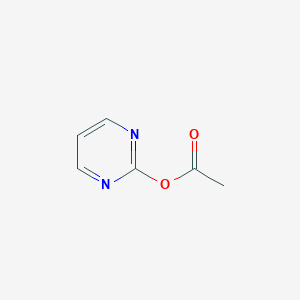

Pyrimidin-2-yl acetate

Description

Properties

CAS No. |

180308-30-9 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

pyrimidin-2-yl acetate |

InChI |

InChI=1S/C6H6N2O2/c1-5(9)10-6-7-3-2-4-8-6/h2-4H,1H3 |

InChI Key |

IRFJWPIUSBTZNR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=NC=CC=N1 |

Canonical SMILES |

CC(=O)OC1=NC=CC=N1 |

Synonyms |

2-Pyrimidinol, acetate (ester) (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Pyrimidin-2-yl Acetate Derivatives: A Technical Guide for Medicinal Chemistry

This technical guide provides an in-depth analysis of Pyrimidin-2-yl acetate and its structural isomers, addressing a critical ambiguity often encountered in medicinal chemistry: the distinction between the reactive O-acetyl ester (chemically pyrimidin-2-yl acetate) and the stable C-acetyl scaffold (derivatives of (pyrimidin-2-yl)acetic acid).

Executive Summary: The Structural Divergence

In drug discovery, the term "Pyrimidin-2-yl acetate" presents a nomenclature hazard that requires immediate structural resolution. It refers to two distinct chemical entities with opposing physicochemical behaviors:

-

The O-Acetyl Isomer (Reactive): Pyrimidin-2-yl acetate (Strict IUPAC). An activated ester of 2-hydroxypyrimidine. It functions as a potent acylating agent and a transient prodrug moiety. It is hydrolytically unstable.

-

The C-Acetyl Isomer (Stable Scaffold): Alkyl (pyrimidin-2-yl)acetate. A stable building block used to synthesize fused heterocycles (e.g., thienopyrimidines) and kinase inhibitors.

This guide characterizes both, providing the necessary data to select the correct entity for prodrug design (O-isomer) or scaffold construction (C-isomer).

The O-Acetyl Isomer: Pyrimidin-2-yl Acetate

Role: Reactive Electrophile & Prodrug Moiety

Physicochemical Profile

The O-acetyl derivative is an "activated ester." The electron-deficient pyrimidine ring acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon compared to phenyl acetate.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | 138.12 g/mol | Low MW fragment; suitable for fragment-based screening if stabilized. |

| Hydrolytic Stability | Low (t½ < 30 min at pH 7.4) | Rapidly hydrolyzes to 2-hydroxypyrimidine and acetic acid. |

| Reactivity | High (Acyl Transfer) | Can acetylate nucleophilic residues (Lys, Ser) in proteins (covalent inhibition risk). |

| LogP (Calc) | ~0.3 - 0.5 | Moderately polar, but lipophilicity is transient due to hydrolysis. |

| Leaving Group pKa | ~9.2 (2-hydroxypyrimidine) | Good leaving group; facilitates nucleophilic attack at the carbonyl. |

Mechanism of Instability (Hydrolysis)

The instability of pyrimidin-2-yl acetate arises from the stabilization of the leaving group (2-hydroxypyrimidine) via tautomerization to the thermodynamically favored 2(1H)-pyrimidinone. This drives the equilibrium toward hydrolysis.

Figure 1: Hydrolysis pathway of Pyrimidin-2-yl acetate. The rapid tautomerization of the phenol-like product to the amide-like pyrimidinone drives the reaction forward.

The C-Acetyl Isomer: Ethyl (Pyrimidin-2-yl)acetate

Role: Synthetic Scaffold & Pharmacophore Common Usage: Precursor for Pim-1 and EGFR kinase inhibitors.

Physicochemical Profile

Unlike the O-isomer, the C-linked acetate is chemically stable and serves as a versatile "CH-acidic" precursor. The methylene group at the 2-position is activated by the electron-deficient pyrimidine ring and the ester carbonyl.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| Molecular Weight | 166.18 g/mol (Ethyl ester) | Ideal building block size. |

| LogP (Exp) | 0.65 ± 0.2 | Highly soluble in organic solvents; moderate water solubility. |

| pKa (CH₂) | ~18 (DMSO) | Acidic enough for deprotonation by weak bases (e.g., K₂CO₃, NaOEt). |

| pKa (N) | ~1.0 - 1.5 | Weakly basic; protonation occurs on the ring nitrogen. |

| H-Bond Acceptors | 3 (2 Ring N, 1 Carbonyl O) | Interacts with hinge regions in kinase active sites. |

| Metabolic Stability | Moderate | Susceptible to esterases (to acid) and oxidative metabolism on the ring. |

Synthetic Utility in Drug Design

The C-acetyl scaffold is the foundation for the "Vilsmeier-Haack Cyclization" strategy, widely used to generate fused pyrimidine systems.

Figure 2: The C-acetyl scaffold acts as a nucleophile in condensation reactions, leading to fused heterocyclic drugs.

Experimental Protocols

Protocol A: Hydrolytic Stability Assay (O-Acetyl Isomer)

Purpose: To determine the half-life of the prodrug/reagent in physiological media.

-

Preparation: Dissolve Pyrimidin-2-yl acetate (10 mM) in DMSO.

-

Incubation: Spike the DMSO stock (1% v/v final) into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

-

Sampling: Aliquot 100 µL samples at t=0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add 100 µL cold Acetonitrile (MeCN) containing 0.1% Formic Acid to precipitate proteins (if plasma is used) and stop hydrolysis.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Mobile Phase: Gradient 5% to 95% MeCN in Water (+0.1% Formic Acid).

-

Detection: Monitor disappearance of the ester (RT ~4.5 min) and appearance of 2-hydroxypyrimidine (RT ~1.2 min).

-

-

Calculation: Plot ln[Concentration] vs. time to determine

and

Protocol B: Synthesis of Ethyl (Pyrimidin-2-yl)acetate (C-Acetyl Scaffold)

Purpose: To generate the stable building block from 2-chloropyrimidine.

-

Reagents: 2-Chloropyrimidine (1.0 eq), Diethyl malonate (1.5 eq), NaH (2.5 eq), THF (anhydrous).

-

Deprotonation: Suspend NaH in THF at 0°C. Add Diethyl malonate dropwise. Stir for 30 min (evolution of H₂ gas).

-

Coupling: Add 2-Chloropyrimidine. Reflux for 4-6 hours.

-

Decarboxylation (Critical Step): The resulting product is a diester. Acidify with acetic acid and reflux to induce decarboxylation if the mono-ester is desired (or perform Krapcho decarboxylation: NaCl/DMSO/Water at 160°C).

-

Purification: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography (Hexane/EtOAc).

Comparative Data Summary

| Feature | Pyrimidin-2-yl Acetate (O-Link) | Ethyl (Pyrimidin-2-yl)acetate (C-Link) |

| CAS Registry | 15830-47-4 (Generic O-acyl class) | 63155-11-3 |

| Primary Bond | C(sp²)–O–C(=O) | C(sp²)–CH₂–C(=O) |

| Bond Energy | High Energy (Labile) | Stable |

| Biological Fate | Hydrolysis to 2-Pyrimidinone | Stable scaffold; oxidized at CH₂ |

| Main Application | Acylating Agent / Prodrug | Kinase Inhibitor Scaffold |

| Solubility | Soluble in DCM, DMSO; Unstable in H₂O | Soluble in EtOH, DMSO, DCM |

References

-

Synthesis of Pyrimidine Acetates: Fathalla, O. A., et al. "Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link

- Hydrolysis Mechanisms: IUPAC Task Group. "Mechanisms of Hydrolysis of Esters and Amides." Pure and Applied Chemistry.

- Tautomerism of 2-Hydroxypyrimidine: Undheim, K., & Benneche, T. "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.

-

Acyl Transfer Reagents: Starcevic, S., et al. "Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis." Molecules, 2023. Link

-

Scaffold Utility: Abu-Hashem, A. A., et al. "Designing Potent Anti-Cancer Agents: Synthesis... of Thieno[2,3-d]pyrimidine Derivatives." Molecules, 2024.[1][2] Link

Sources

Solubility Profile of Pyrimidin-2-yl Acetate in Polar vs. Non-Polar Media

The following technical guide details the solubility and stability profile of Pyrimidin-2-yl acetate (IUPAC: pyrimidin-2-yl acetate), with a critical focus on its hydrolytic instability.

Executive Summary & Scope Disambiguation

Critical Scope Note: The term "Pyrimidin-2-yl acetate" technically refers to the ester formed between pyrimidin-2-ol and acetic acid (Compound A ). However, in high-throughput screening catalogs, this string is occasionally misapplied to Pyrimidin-2-ylacetic acid derivatives (Compound B ) or Pyrimidin-2-aminium acetate salts (Compound C ).

This guide focuses on Compound A (The Ester) , a highly reactive electrophile. Unlike standard organic solids, the "solubility" of this compound in protic media is a function of its hydrolytic half-life , not thermodynamic equilibrium.

| Compound Variant | Chemical Structure | Stability Profile |

| A: Pyrimidin-2-yl acetate (Target) | Pyrimidine-O -CO-CH₃ | High Energy / Reactive. Rapid hydrolysis in water. |

| B: Pyrimidin-2-ylacetic acid | Pyrimidine-CH₂ -COOH | Stable. Standard organic acid solubility behavior. |

| C: Pyrimidin-2-aminium acetate | Pyrimidine-NH₃⁺ · ⁻OAc | Stable Salt. Water-soluble electrolyte. |

Physicochemical Characterization

Pyrimidin-2-yl acetate is an activated ester . The electron-deficient pyrimidine ring (containing two nitrogen atoms) acts as a powerful leaving group, making the carbonyl carbon exceptionally susceptible to nucleophilic attack.

Calculated Properties (In Silico)

-

Molecular Formula: C₆H₆N₂O₂

-

Molecular Weight: 138.12 g/mol

-

LogP (Octanol/Water): 0.45 – 0.65 (Predicted)

-

Interpretation: Moderately polar, but sufficient lipophilicity to dissolve in organic solvents.

-

-

Polar Surface Area (PSA): ~52 Ų

-

H-Bond Donors: 0

-

H-Bond Acceptors: 3 (2 Ring Nitrogens + 1 Carbonyl Oxygen)

Solubility & Stability Profile

Polar Media (Protic & Aprotic)

Polar Protic Solvents (Water, Methanol, Ethanol)

-

Solubility: Technically "Miscible/Soluble," but functionally incompatible .

-

Mechanism: Solvolysis. The solvent acts as a nucleophile.[1]

-

Observation: Dissolution is immediately followed by the formation of 2-hydroxypyrimidine (tautomerizes to pyrimidin-2(1H)-one) and acetic acid.

-

Kinetics: Hydrolysis is base-catalyzed and autocatalytic (generated acetic acid can protonate the ring nitrogens, further activating the ester).

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

-

Solubility: High (>100 mg/mL) .

-

Suitability: Preferred for Reaction Vehicles.

-

Caveat: Solvents must be anhydrous . Trace water in DMSO (often ~0.1%) is sufficient to degrade the compound over 4–24 hours.

-

Interaction: Dipole-dipole interactions stabilize the polar ester linkage without inducing cleavage.

Non-Polar Media

Hydrocarbons (Hexane, Heptane)

-

Solubility: Low (<1 mg/mL) .

-

Mechanism: The high polarity of the pyrimidine ring and the ester group creates a lattice energy that non-polar induced dipoles cannot overcome.

-

Application: Useful as an antisolvent for precipitation or crystallization.

Chlorinated & Ethereal Solvents (DCM, Chloroform, THF)

-

Solubility: Moderate to High (10–50 mg/mL) .

-

Suitability: Ideal for Processing.

-

Balance: These solvents offer the best balance of solubility and inertness. DCM is the standard solvent for synthesis and extraction.

Solvent Compatibility Matrix

| Solvent Class | Representative | Solubility | Stability Risk | Recommendation |

| Hydrocarbon | Hexane | Insoluble | Low | Use for precipitation. |

| Chlorinated | Dichloromethane | High | Low | Primary solvent. |

| Ether | THF, 1,4-Dioxane | High | Low | Good for reactions. |

| Polar Aprotic | DMSO, DMF | Very High | Moderate | Use only if anhydrous. |

| Polar Protic | Water, MeOH | Reactive | Critical | Avoid. |

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Pyrimidin-2-yl acetate in different media.

Caption: Fate of Pyrimidin-2-yl acetate in various solvent systems. Note the irreversible degradation pathway in protic media.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Hydrolysis Check)

Use this protocol to determine if the compound is stable enough for aqueous bioassays.

-

Preparation : Prepare a 10 mM stock solution in anhydrous DMSO.

-

Initiation : Spike the stock into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 100 µM.

-

Monitoring : Immediately inject into HPLC-UV (Detection @ 254 nm).

-

Timepoints : t=0, 5, 15, 30, 60 min.

-

Analysis : Plot the decrease in the parent peak (RT ~4-5 min on C18) and the appearance of 2-hydroxypyrimidine (RT ~1-2 min, highly polar).

-

Validation : If degradation >10% within 30 mins, the compound is unsuitable for aqueous solubility thermodynamics; report "Kinetic Solubility" only.

Protocol B: Saturation Solubility (Inert Media)

For determining solubility in DCM or Toluene.

-

Excess Addition : Add 50 mg of solid Pyrimidin-2-yl acetate to 1 mL of solvent in a sealed glass vial.

-

Equilibration : Shake at 25°C for 4 hours. Note: shorter time than standard 24h to minimize moisture ingress.

-

Filtration : Filter through a 0.22 µm PTFE syringe filter (hydrophobic).

-

Quantification : Dilute filtrate 1:100 with Acetonitrile and quantify via HPLC against a standard curve.

Applications & Handling Implications

Synthesis & Purification[2][3]

-

Reaction Solvent: Perform synthesis (e.g., acetylation of 2-hydroxypyrimidine) in DCM or Pyridine .

-

Work-up: Avoid aqueous washes if possible. If necessary, use ice-cold saturated NaHCO₃ and separate phases immediately (< 2 mins contact time).

-

Drying: Dry organic layers extensively over MgSO₄.

Storage

-

Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Avoid "frost-free" freezers which cycle temperature and can introduce moisture.

Drug Development Context

If this moiety appears in a lead compound, it acts as a prodrug for 2-hydroxypyrimidine. The acetate group will likely be cleaved by plasma esterases or spontaneous hydrolysis in the gut.

References

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General principles of solubility for heterocyclic esters).

-

Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine reactivity and the instability of 2-acyloxypyrimidines).

- Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.

-

PubChem Compound Summary . (2023). Pyridin-2-yl acetate (Analogous behavior).[2] Link (Used for comparative physicochemical property estimation).

Sources

Pyrimidin-2-yl acetate CAS number and commercial availability for research

Pyrimidin-2-yl Acetate: Technical Guide

Executive Summary

Pyrimidin-2-yl acetate (CAS 180308-30-9), also known as 2-acetoxypyrimidine, is the O-acetyl ester of 2-hydroxypyrimidine. It serves as a specialized reagent in organic synthesis, primarily acting as a mild acylating agent and a masked form of 2-hydroxypyrimidine (2-pyrimidone).

Unlike common commodity chemicals, this compound is a "make-on-demand" or catalog-specialty item due to its hydrolytic sensitivity. Researchers must distinguish it from the structurally distinct (pyrimidin-2-yl)acetic acid derivatives (e.g., Ethyl 2-(pyrimidin-2-yl)acetate, CAS 63155-11-3), which contain a carbon-carbon bond at the 2-position rather than an oxygen-ester linkage.

Chemical Identity & Properties

This section defines the precise chemical entity to prevent procurement errors, a common issue due to the tautomeric nature of the parent heterocycle.

| Property | Detail |

| IUPAC Name | Pyrimidin-2-yl acetate |

| Common Synonyms | 2-Acetoxypyrimidine; Acetic acid pyrimidin-2-yl ester |

| CAS Number | 180308-30-9 |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| SMILES | CC(=O)Oc1ncccn1 |

| InChI Key | LBWNQLVDYPNHAV-UHFFFAOYSA-N (Verify specific isomer) |

| Physical State | White to off-white solid (typically low melting) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; decomposes in water/alcohols |

Structural Tautomerism & Isomerism

The parent compound, 2-hydroxypyrimidine, exists in equilibrium with its tautomer, 2(1H)-pyrimidone. Acylation can occur at the oxygen (O-acylation) or the nitrogen (N-acylation).

-

Target Compound: O-Acetyl isomer (Pyrimidin-2-yl acetate).

-

Isomer: N-Acetyl-2-pyrimidone (often the thermodynamic product).

-

Differentiation: The O-acetyl form (CAS 180308-30-9) typically shows a carbonyl stretch >1750 cm⁻¹ (ester), whereas the N-acetyl form shows amide characteristics.

Commercial Availability Landscape

Status: Specialty Chemical / Research Grade Only Pyrimidin-2-yl acetate is not a bulk commodity. It is available from specialized building-block vendors but often requires lead time or cold-chain shipping.

-

Primary Vendors: BLD Pharm, Enamine, and boutique catalog suppliers.

-

Purity: Typically offered at 95% or 97%.

-

Cost Tier: Moderate to High (

150 per gram depending on scale). -

Procurement Warning: Ensure the CAS matches 180308-30-9 . Do not confuse with Ethyl 2-(pyrimidin-2-yl)acetate (CAS 63155-11-3), which is a stable ester used for different C-C bond forming reactions.

Synthesis & Preparation (Lab Protocol)

Due to limited commercial stock and stability issues, in-situ preparation is often preferred. The following protocol targets the O-acetyl isomer via kinetic control.

Mechanism & Pathway

The reaction of 2-hydroxypyrimidine with acetic anhydride can yield either the O-acetyl or N-acetyl product. Using a non-nucleophilic base and low temperatures favors the O-acetyl kinetic product.

Caption: Kinetic control favors O-acetylation. Prolonged reaction or heating promotes rearrangement to the N-acetyl thermodynamic product.

Experimental Protocol

-

Reagents:

-

2-Hydroxypyrimidine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous.[1]

-

-

Procedure:

-

Suspend 2-hydroxypyrimidine in anhydrous DCM under Nitrogen/Argon.

-

Cool the mixture to 0°C (Ice bath).

-

Add Pyridine, followed by the dropwise addition of Acetic Anhydride.

-

Stir at 0°C for 30–60 minutes. Do not reflux.

-

Monitor by TLC (silica; EtOAc/Hexane). The O-acetyl product is usually less polar than the starting material.

-

-

Work-up:

-

Quench with ice-cold water (rapidly, to minimize hydrolysis).

-

Extract immediately with DCM.

-

Wash organic layer with cold saturated NaHCO₃ and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C.

-

-

Storage: Use immediately or store at -20°C under inert gas.

Stability & Handling

Critical Factor: Hydrolytic Instability Pyrimidin-2-yl acetate is an "active ester." The pyrimidine ring acts as an electron-withdrawing group, making the carbonyl carbon highly electrophilic.

-

Moisture Sensitivity: High. It hydrolyzes back to 2-hydroxypyrimidine and acetic acid upon exposure to atmospheric moisture.

-

Acyl Transfer: It can acetylate nucleophiles (amines, alcohols) present in the matrix.

-

Storage:

-

Temperature: -20°C (Freezer).

-

Atmosphere: Argon or Nitrogen.[1]

-

Container: Tightly sealed, desiccated vial.

-

Applications in Research

-

Mild Acylating Agent: Used to transfer acetyl groups to sensitive amines or alcohols where harsh reagents (acetyl chloride) might cause side reactions. The leaving group (2-hydroxypyrimidine) is neutral and easily removed.

-

Prodrug Development: The O-acetyl group can serve as a masking group for the 2-hydroxypyrimidine pharmacophore, improving lipophilicity (LogP) for cell membrane penetration before intracellular hydrolysis.

-

Tautomerism Studies: Used as a reference standard to distinguish between O- and N-substituted pyrimidine derivatives in NMR/IR spectroscopic studies.

References

-

BLD Pharm. (2025). Product Datasheet: Pyrimidin-2-yl acetate (CAS 180308-30-9).[2] Retrieved from

-

PubChem. (2025). Compound Summary: Pyrimidin-2-yl acetate. National Library of Medicine. Retrieved from

- Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (General reference for Pyrimidine tautomerism mechanisms).

-

Sigma-Aldrich. (2025). Acetic Anhydride Acylation Protocols. Retrieved from

Sources

Methodological & Application

Efficient synthesis protocols for pyrimidin-2-yl acetate from 2-hydroxypyrimidine

Executive Summary

The synthesis of pyrimidin-2-yl acetate (also known as O-acetyl-2-hydroxypyrimidine) presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The starting material, 2-hydroxypyrimidine, exists in a tautomeric equilibrium that heavily favors the N-H lactam form (2-pyrimidone) in solution. Consequently, direct acylation with standard reagents (e.g., acetic anhydride) predominantly yields the thermodynamically stable N-acetyl isomer, rather than the desired O-acetyl ester.

This Application Note details the Intermediate Activation Strategy , a robust two-step protocol that circumvents the selectivity issue by converting the starting material to 2-chloropyrimidine, followed by a Nucleophilic Aromatic Substitution (SNAr) with acetate. This method ensures high regioselectivity for the O-isomer.

Strategic Analysis: The Tautomeric Trap

Understanding the substrate's behavior is critical for protocol design. 2-Hydroxypyrimidine is not a simple alcohol; it is a vinylogous amide.

Mechanism of Selectivity

-

Thermodynamic Control: The keto-form (lactam) is favored by

3 kcal/mol in the gas phase and stabilized further in polar solvents. -

Kinetic Control: While O-acylation is often kinetically faster (hard nucleophile), the O-acyl product is an "activated ester" susceptible to rearrangement or hydrolysis. The N-acyl product is a stable amide.

To guarantee the formation of pyrimidin-2-yl acetate, we must eliminate the nitrogen's nucleophilicity.

Pathway Decision Tree

Figure 1: Reaction pathway analysis comparing direct acylation (Path A) vs. the intermediate activation route (Path B).

Experimental Protocols

Protocol A: Synthesis of 2-Chloropyrimidine (Activation Step)

Rationale: This step locks the aromatic system, removing the N-H proton and converting the C-O bond into a reactive C-Cl bond.

Reagents:

-

2-Hydroxypyrimidine hydrochloride (1.0 eq)

-

Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)

-

N,N-Dimethylaniline (Catalytic)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2) to exclude moisture.

-

Addition: Charge the flask with 2-hydroxypyrimidine hydrochloride (10.0 g, 75 mmol). Carefully add POCl3 (40 mL). Caution: POCl3 is corrosive and reacts violently with water.

-

Catalysis: Add N,N-dimethylaniline (1.0 mL) to catalyze the Vilsmeier-Haack type mechanism.

-

Reflux: Heat the mixture to reflux (approx. 106 °C) for 2–4 hours. The suspension should become a clear solution, indicating consumption of the starting material.

-

Quench: Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Neutralization: Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Neutralize carefully with solid NaHCO3 or 30% NaOH to pH 7–8. Temperature control (<10 °C) is vital to prevent hydrolysis.

-

Extraction: Extract the aqueous phase with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organics over anhydrous MgSO4, filter, and concentrate. Recrystallize from isopentane or sublime if necessary.

-

Yield Target: 85–90%

-

Physical State: White crystalline solid (mp 63–65 °C).

-

Protocol B: Synthesis of Pyrimidin-2-yl Acetate (Substitution Step)

Rationale: With the nitrogen non-nucleophilic, the chloride can be displaced by acetate. Since 2-chloropyrimidine is an electron-deficient heteroaryl halide, it undergoes SNAr readily.

Reagents:

-

2-Chloropyrimidine (from Protocol A) (1.0 eq)

-

Potassium Acetate (KOAc) (anhydrous, 1.5 eq)

-

18-Crown-6 (0.1 eq) [Phase Transfer Catalyst]

-

Solvent: Acetonitrile (MeCN) or DMF (dry)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen/Argon.

-

Solubilization: Dissolve 2-chloropyrimidine (5.7 g, 50 mmol) and 18-crown-6 (1.3 g, 5 mmol) in dry MeCN (50 mL).

-

Nucleophile Addition: Add anhydrous Potassium Acetate (7.36 g, 75 mmol).

-

Note: Sodium acetate can be used but reacts slower; KOAc/Crown ether is preferred for efficiency.

-

-

Reaction: Reflux the mixture (82 °C) for 6–12 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should disappear.

-

Workup: Cool to room temperature. Filter off the KCl precipitate and excess acetate.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Isolation: Redissolve the residue in minimal CH2Cl2, wash quickly with cold water (to remove residual salts/crown ether), dry over Na2SO4, and concentrate.

-

Storage: The product is moisture-sensitive. Store in a desiccator or under inert gas.

Analytical Validation

Distinguishing the O-acetyl target from the N-acetyl impurity is crucial.

Data Comparison Table

| Feature | Pyrimidin-2-yl Acetate (Target) | N-Acetyl-2-pyrimidone (Impurity) |

| IR (C=O Stretch) | 1760–1780 cm⁻¹ (Ester, high freq) | 1680–1700 cm⁻¹ (Amide/Lactam) |

| ¹H NMR (Aromatic) | Symmetric pattern (A₂B system). Protons at C4/C6 are equivalent.[1] | Asymmetric or shifted. Loss of aromatic ring current leads to upfield shifts. |

| ¹³C NMR (C=O) | ~168 ppm (Ester Carbonyl) | ~160–165 ppm (Amide Carbonyl) |

| Stability | Hydrolyzes to 2-hydroxypyrimidine in water. | Relatively stable in water. |

QC Checkpoint

Run an IR spectrum immediately after isolation. If you see a strong band around 1690 cm⁻¹, significant N-acylation or hydrolysis has occurred. The target ester carbonyl must appear at a higher wavenumber (>1750 cm⁻¹) due to the electron-withdrawing nature of the pyrimidine ring attached to the oxygen.

Troubleshooting & Optimization

Moisture Sensitivity

The C-O bond in pyrimidin-2-yl acetate is activated. It behaves similarly to an anhydride.

-

Problem: Product turns into a white solid that melts at >200°C.

-

Cause: Hydrolysis back to 2-pyrimidone (high melting point solid).

-

Solution: Ensure all solvents in Protocol B are anhydrous. Do not use aqueous workup if possible; instead, precipitate salts with non-polar solvents and filter.

Alternative: Silver Salt Method

If Protocol B fails due to harsh conditions, use Silver Acetate (AgOAc) in Toluene.

-

Mechanism: Ag⁺ coordinates to the pyrimidine nitrogen, blocking it and simultaneously precipitating AgCl upon Cl⁻ displacement.

-

Benefit: Milder conditions, high O-selectivity.

-

Drawback: High cost of reagents.

References

-

Kogon, I. C.; Minin, R.; Overberger, C. G. (1963). "2-Chloropyrimidine".[2][3][4] Organic Syntheses, Coll.[5] Vol. 4, p.182.

- Pitha, J.; Vasickova, S. (1965). "Tautomerism of Pyrimidine Derivatives". Collection of Czechoslovak Chemical Communications.

-

Sigma-Aldrich. "2-Chloropyrimidine Product Specification & Safety Data".

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Reference for tautomeric equilibrium constants).

-

ResearchGate. "Difference Between O-Acylation and N-Acylation".

Sources

Pyrimidin-2-yl acetate in palladium-catalyzed cross-coupling reactions

An In-Depth Guide to the Application of Pyrimidin-2-yl Acetate in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern pharmaceutical design, appearing in a vast array of therapeutic agents.[1][2] The ability to functionalize this heterocycle with precision is paramount. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for this purpose, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with high efficiency.[3]

Traditionally, these reactions have relied on pyrimidinyl halides (Cl, Br, I) as electrophilic partners. However, there is a growing impetus to develop more atom-economical and readily accessible alternatives. This guide focuses on the emerging use of pyrimidin-2-yl acetates and related C-O electrophiles in palladium-catalyzed cross-coupling. While less conventional than their halide counterparts, these substrates, derivable from the corresponding pyrimidinols, represent a promising frontier in synthetic methodology.

This document provides a detailed exploration of the mechanistic principles, practical protocols, and critical considerations for employing pyrimidine-based C-O electrophiles in key cross-coupling transformations.

Mechanistic Overview: The Challenge of C–O Bond Activation

The efficacy of any palladium-catalyzed cross-coupling reaction hinges on a well-defined catalytic cycle, typically involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The primary challenge in using pyrimidin-2-yl acetates lies in the initial oxidative addition step. The C(sp²)–O bond of an acetate is significantly stronger and less polarized than a C(sp²)–X (halide) bond, making it more difficult for the Pd(0) catalyst to insert and form the active Pd(II) intermediate.

Overcoming this hurdle requires carefully selected reaction conditions. The choice of ligand is critical; electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to increase the electron density on the palladium center, thereby promoting its insertion into the C–O bond. Additives may also play a crucial role in activating the acetate leaving group.

Below is a generalized workflow for developing a cross-coupling protocol with a novel C-O electrophile.

Caption: Workflow for methodology development with pyrimidinyl acetates.

Application Note I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is one of the most robust and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.[5] While direct literature on pyrimidin-2-yl acetate is limited, protocols for related pyrimidinyl chlorides and tosylates provide an excellent starting point for development.[1][6][7]

Expertise & Causality:

The key to a successful Suzuki coupling with a C-O electrophile is to facilitate both the challenging oxidative addition and the subsequent transmetalation.

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is often effective. The ligand accelerates both oxidative addition and reductive elimination.

-

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required. The base activates the organoboron species, forming a more nucleophilic borate complex (e.g., [Ar-B(OH)₃]⁻) that is competent for transmetalation.[1]

-

Solvent: A polar aprotic solvent system, often containing water (e.g., dioxane/H₂O or THF/H₂O), is typically used to dissolve the inorganic base and facilitate the formation of the active borate species.

Catalytic Cycle: Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling

Note: This is a general starting protocol. Optimization of catalyst, ligand, base, temperature, and reaction time is essential for a new substrate like pyrimidin-2-yl acetate.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrimidin-2-yl acetate (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and base (e.g., K₂CO₃, 2.0–3.0 equiv.).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction vial.

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the pyrimidinyl acetate.

-

Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Typical Conditions for Pyrimidinyl Electrophiles | Reference |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | [1][7] |

| Ligand | PPh₃, SPhos, XPhos | [5][8] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [5][7] |

| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF | [7][9] |

| Temperature | 80–120 °C (Conventional or Microwave) | [1] |

| Loading | 0.5–5 mol% Pd | [1] |

Application Note II: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl- and heteroaryl-alkynes by reacting a terminal alkyne with an aryl or vinyl halide/pseudohalide.[10][11] This reaction is invaluable for creating rigid scaffolds found in functional materials and complex drug molecules.

Expertise & Causality:

The Sonogashira reaction traditionally employs a dual catalytic system.[12]

-

Palladium Catalyst: The palladium complex (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle (oxidative addition, reductive elimination).

-

Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-complex.[12]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves two purposes: it acts as the solvent and neutralizes the H-X acid formed during the reaction, driving the formation of the copper acetylide.

-

Atmosphere: Rigorous exclusion of oxygen is critical. O₂ can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes starting material and complicates purification.[11][13]

Catalytic Cycle: Sonogashira Reaction

Caption: Dual catalytic cycles in the Sonogashira reaction.

Representative Protocol: Sonogashira Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add the pyrimidin-2-yl acetate (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and copper(I) iodide (1–5 mol%).

-

Inert Atmosphere: Seal the flask and subject it to at least three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).

-

Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and degassed amine base (e.g., triethylamine). Stir for 5-10 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40–70 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in a solvent like ethyl acetate, wash with saturated NH₄Cl (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

| Parameter | Typical Conditions | Reference |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | [14] |

| Cu Co-catalyst | CuI | [12][14] |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | [13] |

| Solvent | THF, DMF, or neat amine | [14] |

| Temperature | 25–70 °C | [10] |

| Atmosphere | Strictly Inert (Ar or N₂) | [11][13] |

Conclusion and Future Outlook

The use of pyrimidin-2-yl acetates in palladium-catalyzed cross-coupling reactions represents a forward-thinking approach to the synthesis of high-value, pharmaceutically relevant molecules. While the activation of the C–O bond in acetates is more challenging than that of traditional halides, the potential benefits—including improved substrate availability and atom economy—are significant.

The protocols and principles outlined in this guide, derived from established methodologies for related pyrimidinyl electrophiles, provide a robust framework for researchers to begin exploring this chemistry. Success will depend on careful optimization, particularly in the selection of ligands and reaction conditions tailored to facilitate the critical oxidative addition step. As research into C–O activation continues to advance, pyrimidin-2-yl acetates are poised to become a valuable and practical addition to the synthetic chemist's toolkit.

References

-

Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5c17000][15]

-

Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm][16]

-

Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Palladium-catalyzed-Hiyama-cross-couplings-of-Hu-Wang/48b813b63c8375e8486940a87708c353a23a85b9][6]

-

Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Transition_Metal_Catalyzed_Reactions/26.05%3A_Sonogashira_Coupling][12]

-

Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01337e][17]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr068396h][14]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/229094056_Palladium-Catalyzed_Cross-Coupling_Reaction_of_2-andor_5-Substituted_46-Dichloropyrimidines_with_Arylboronic_Acids][5]

-

Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling][10]

-

The Sonogashira Coupling. University of Wisconsin-La Crosse. [URL: https://minds.wisconsin.edu/handle/1793/78881][11]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/recent-developments-in-palladiumcatalyzed-crosscoupling-reactions-for-pharmaceutical-applications.pdf][3]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Transition_Metal-Catalyzed_Reactions/19.22%3A_Pd-Catalyzed_Cross_Coupling_Reactions][4]

-

Heck Reaction—State of the Art. MDPI. [URL: https://www.mdpi.com/2073-4344/7/9/267][18]

-

Sonogashira coupling procedure and tips. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/498z4l/sonogashira_coupling/][13]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/349195027_Microwave-Assisted_Regioselective_Suzuki_Coupling_of_24-Dichloropyrimidines_with_Aryl_and_Heteroaryl_Boronic_Acids][7]

-

Heck Reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Organometallic_Compounds/24.09%3A_The_Heck_Reaction][19]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/26/7/1966][1]

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02604][2]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09689a][20]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825022/][8]

-

Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/262512684_Regioselective_palladium-catalyzed_SuzukieMiyaura_coupling_reaction_of_246-trihalogenopyrido23-dpyrimidines][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jocpr.com [jocpr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Purification strategies for removing unreacted starting materials from pyrimidin-2-yl acetate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of pyrimidin-2-yl acetate. It addresses common challenges encountered during the removal of unreacted starting materials and byproducts, ensuring the final product meets high-purity standards for downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems encountered during the purification of pyrimidin-2-yl acetate in a practical question-and-answer format.

Issue 1: My crude product is contaminated with unreacted 2-hydroxypyrimidine.

Question: My TLC and/or NMR analysis clearly shows the presence of the starting material, 2-hydroxypyrimidine, in my isolated pyrimidin-2-yl acetate. What is the most effective way to remove it?

Answer: The key to this separation lies in the significant polarity difference between the starting material (2-hydroxypyrimidine) and the product (pyrimidin-2-yl acetate). 2-hydroxypyrimidine is a relatively polar, water-soluble solid, whereas the acetylated product is significantly less polar and more soluble in common organic solvents.[1]

Two primary methods are recommended:

-

Aqueous Workup with Mild Base: This is the first line of defense. After the reaction, the mixture should be dissolved in an organic solvent like ethyl acetate or dichloromethane. This organic phase should then be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3]

-

Causality: 2-hydroxypyrimidine has a slightly acidic proton (it exists in tautomeric equilibrium with pyrimidin-2(1H)-one) and will preferentially partition into the basic aqueous layer. The less polar pyrimidin-2-yl acetate will remain in the organic layer. This wash also serves to neutralize and remove any acetic acid byproduct.[4]

-

-

Flash Column Chromatography: If the aqueous workup is insufficient, flash chromatography on silica gel is highly effective.

-

Causality: The polar silica gel stationary phase will strongly retain the polar 2-hydroxypyrimidine, while the less polar pyrimidin-2-yl acetate will elute much faster with an appropriate solvent system. A typical eluent would be a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[5][6] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product.

-

Issue 2: Residual acetic acid or acetic anhydride is present in my final product.

Question: My ¹H NMR spectrum shows a sharp singlet around 2.1 ppm, indicative of acetic acid, even after rotary evaporation. How can I remove this impurity?

Answer: Acetic acid is a common byproduct, resulting from the hydrolysis of unreacted acetic anhydride.[7][8] Acetic anhydride itself can also be a persistent impurity. Due to its high boiling point (118 °C), removing acetic acid by simple evaporation is often incomplete.[4]

The recommended strategies are:

-

Aqueous Bicarbonate Wash: This is the most effective method. As described previously, washing the organic solution of your product with saturated sodium bicarbonate solution will neutralize the acetic acid, converting it to sodium acetate.[2][4]

-

Causality: Sodium acetate is a salt and is highly soluble in water, but insoluble in most organic solvents. It will be efficiently removed into the aqueous phase. This wash will also hydrolyze and remove any remaining acetic anhydride.

-

-

Azeotropic Removal (for trace amounts): If only trace amounts of acetic acid remain after a workup, it can sometimes be removed by co-evaporation (azeotroping) with a non-polar solvent like toluene or heptane under reduced pressure.[9]

-

Causality: The solvent forms a low-boiling azeotrope with the acetic acid, facilitating its removal. This is generally less efficient than a chemical wash for significant quantities.

-

Issue 3: My product "oils out" during recrystallization instead of forming crystals.

Question: I am attempting to recrystallize my pyrimidin-2-yl acetate, but it separates as an oil upon cooling. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high at a given temperature, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice.[10]

Here are several strategies to induce crystallization:

-

Slow Down the Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Rapid cooling drastically increases supersaturation, favoring oil formation over crystallization.[11]

-

Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for further crystal growth.

-

Re-evaluate Your Solvent System: The chosen solvent may not be optimal. The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[12] For a moderately polar compound like pyrimidin-2-yl acetate, consider solvent systems like ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[13][14] You can dissolve the oil in a minimum amount of a "good" solvent (like ethyl acetate) and slowly add a "poor" solvent (like hexanes) at an elevated temperature until the solution becomes slightly cloudy (the cloud point), then allow it to cool slowly.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system to monitor my purification?

A1: A good starting point for monitoring the purification of pyrimidin-2-yl acetate on silica gel TLC plates is a mixture of 7:3 or 8:2 Hexane:Ethyl Acetate .[15][16] The less polar product, pyrimidin-2-yl acetate, should have a higher Rf value (travel further up the plate) than the more polar starting material, 2-hydroxypyrimidine. Visualization can be done under a UV lamp (254 nm), where the aromatic rings will appear as dark spots.[15]

Q2: Can I use a method other than column chromatography for purification if impurities persist after a wash?

A2: Yes, recrystallization is the primary alternative to chromatography for solid compounds.[11] The success of this technique depends on finding a suitable solvent or solvent pair in which the product and impurities have different solubility profiles. For pyrimidin-2-yl acetate, you would look for a solvent that dissolves it well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[12] Sublimation under reduced pressure can also be an effective technique for purifying some pyrimidine derivatives, provided the compound is thermally stable and has a suitable vapor pressure.[17]

Q3: How do I properly perform a saturated sodium bicarbonate wash?

A3: In a separatory funnel containing your crude product dissolved in an organic solvent (e.g., ethyl acetate), add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently by inverting the funnel and opening the stopcock to release the CO₂ gas that is generated from the neutralization of acid.[2] Allow the layers to separate, drain the lower aqueous layer, and repeat the wash if necessary. A final wash with brine (saturated NaCl solution) can help remove residual water from the organic layer before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.[2]

III. Detailed Protocols & Methodologies

Protocol 1: Standard Aqueous Workup

-

Dissolution: After the reaction is complete, cool the reaction mixture to room temperature. Dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude product).

-

Transfer: Transfer the organic solution to a separatory funnel.

-

Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release pressure. Allow the layers to separate and discard the aqueous (lower) layer.

-

Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake for 30 seconds, allow the layers to separate, and discard the aqueous layer. This step helps to remove dissolved water from the organic phase.[2]

-

Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, purified product.

Protocol 2: Flash Column Chromatography

-

Solvent System Selection: Determine the optimal eluent by TLC. Aim for a solvent system where the pyrimidin-2-yl acetate has an Rf value of approximately 0.2-0.4.[10][18] A gradient of 10% to 40% ethyl acetate in hexanes is a good range to test.

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.[18]

-

Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

-

Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidin-2-yl acetate.

IV. Visualization of Purification Workflow

Decision Tree for Purification Strategy

This diagram outlines the logical steps a researcher should take when deciding on the appropriate purification strategy for pyrimidin-2-yl acetate.

Caption: Decision tree for selecting a purification method.

Table 1: Comparison of Purification Techniques

| Technique | Primary Target Impurity | Principle of Separation | Pros | Cons |

| Aqueous Wash (NaHCO₃) | Acetic Acid, Acetic Anhydride, 2-Hydroxypyrimidine | Acid-Base Chemistry & Partitioning | Fast, simple, removes acidic and polar impurities effectively. | Only effective for impurities with significantly different solubility/reactivity in aqueous base. |

| Flash Column Chromatography | 2-Hydroxypyrimidine, other byproducts | Differential Adsorption (Polarity) | High resolving power, versatile for various impurities. | Can be time-consuming, uses large solvent volumes, potential for product loss on the column. |

| Recrystallization | Minor impurities with different solubility profiles | Differential Solubility | Can yield very high purity material, scalable. | Requires finding a suitable solvent system, risk of "oiling out," lower initial recovery.[11][12] |

References

- Benchchem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC).

-

LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

-

ResearchGate. (2014). How can I remove acetic acid from water when the product contained is an aromatic amine? Retrieved from [Link]

-

University of Rochester. (n.d.). Solvent: acetic_acid. Retrieved from [Link]

-

Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

-

Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Retrieved from [Link]

- Experiment 2: Recrystallization. (n.d.).

-

AIP Publishing. (2023). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. Retrieved from [Link]

-

Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Products.

-

ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Recrystallization.

-

PMC. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ResearchGate. (2018). How to remove acetic acid from an ester? Retrieved from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

Reddit. (2023). Work up tips on how to get rid of acetic acid (reaction solvent) please. Retrieved from [Link]

-

Reddit. (2022). Practical strategy for anhydride hydrolysis. Retrieved from [Link]

-

PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

World Scientific News. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. Retrieved from [Link]

-

Arkivoc. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Retrieved from [Link]

-

Digital Commons@ETSU. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]

-

YouTube. (2021). Hydrolysis of Acetic anhydride|| Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.

- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. rsc.org [rsc.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. athabascau.ca [athabascau.ca]

- 12. rubingroup.org [rubingroup.org]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. reddit.com [reddit.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. web.uvic.ca [web.uvic.ca]

Technical Support Center: Enhancing the Storage Stability of Hygroscopic Pyrimidin-2-yl Acetate Samples

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of hygroscopic pyrimidin-2-yl acetate samples. By understanding the inherent instability of this molecule and implementing the robust protocols outlined below, you can ensure the reliability and reproducibility of your experimental results.

Introduction: The Dual Challenge of Pyrimidin-2-yl Acetate

Pyrimidin-2-yl acetate presents a significant challenge in laboratory settings due to its dual nature: the hygroscopicity of the pyrimidine core and the hydrolytic instability of the acetate ester. The pyrimidine ring, with its nitrogen atoms, readily attracts and absorbs atmospheric moisture, which can initiate a cascade of degradation events. This absorbed water can then act as a reagent for the hydrolysis of the acetate ester, leading to the formation of acetic acid and 2-hydroxypyrimidine. This degradation not only reduces the purity of your sample but can also introduce impurities that may interfere with your experiments.

This technical support center provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the storage and handling of pyrimidin-2-yl acetate. Our recommendations are grounded in established principles of chemical stability and are designed to be self-validating through rigorous analytical monitoring.

Frequently Asked Questions (FAQs)

Q1: My pyrimidin-2-yl acetate powder has become clumpy and difficult to handle. What is happening?

A1: This is a classic sign of moisture absorption. Pyrimidin-2-yl acetate is hygroscopic, meaning it readily takes up water from the atmosphere.[1][2] This absorbed moisture can lead to physical changes like clumping, caking, and even deliquescence (dissolving in the absorbed water). These physical changes are often precursors to chemical degradation. It is crucial to handle the compound in a controlled, low-humidity environment to prevent this.[3]

Q2: I've noticed a faint vinegary smell from my sample container. Is this related to degradation?

A2: Yes, a faint odor of vinegar (acetic acid) is a strong indicator of hydrolytic degradation. The acetate ester in pyrimidin-2-yl acetate is susceptible to hydrolysis, a reaction where water breaks the ester bond. This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of absorbed moisture.[4] The reaction produces 2-hydroxypyrimidine and acetic acid, the source of the smell.

Q3: What are the primary degradation products I should be looking for?

A3: The two primary degradation products are 2-hydroxypyrimidine and acetic acid, resulting from the hydrolysis of the ester linkage. Depending on the storage conditions, further degradation of the pyrimidine ring itself is possible, though less common under typical storage conditions. The pyrimidine ring can undergo enzymatic degradation in biological systems or more aggressive chemical degradation under harsh pH or oxidative stress.[5][6][7]

Q4: How can I confirm if my sample has degraded?

A4: Visual inspection and odor detection are preliminary indicators. However, for quantitative assessment, analytical techniques are essential. High-Performance Liquid Chromatography (HPLC) is the most reliable method to assess the purity of your sample and identify degradation products.[8][9] You will likely see a decrease in the peak corresponding to pyrimidin-2-yl acetate and the appearance of new peaks corresponding to degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, confirming their identity.[8]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with your pyrimidin-2-yl acetate samples.

Issue 1: Unexpected or Inconsistent Experimental Results

-

Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule or interference from degradation products.

-

Recommended Action:

-

Verify Purity: Immediately assess the purity of your current batch of pyrimidin-2-yl acetate using a validated HPLC method.[9]

-

Confirm Identity of Impurities: If new peaks are observed, use LC-MS to identify the degradation products.

-

Obtain a Fresh Sample: If degradation is confirmed, it is best to discard the compromised batch and obtain a fresh, high-purity sample.

-

Review Storage and Handling Procedures: Critically evaluate your current protocols against the best practices outlined in this guide.

-

Issue 2: Change in Physical Appearance (e.g., color change, clumping)

-

Possible Cause: Exposure to moisture, light, or elevated temperatures.[8]

-

Recommended Action:

-

Discard the Sample: As physical changes are a strong indicator of compromised purity, the sample should be discarded.[8]

-

Implement Stringent Storage Conditions: Ensure future samples are stored in a dark, dry, and refrigerated environment.

-

Utilize Desiccants: Always store the compound in a desiccator or a container with a suitable desiccant to minimize moisture exposure.[1][2]

-

Issue 3: Precipitation or Color Change in a Stock Solution

-

Possible Cause: Compound degradation or poor solubility in the chosen solvent. Storing pyrimidin-2-yl acetate in solution for extended periods is generally not recommended as it can accelerate degradation.[8]

-

Recommended Action:

-

Prepare Fresh Solutions: Ideally, solutions should be prepared fresh for each experiment.

-

Select an Appropriate Solvent: If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent.

-

Optimize Storage of Solutions: If short-term storage is unavoidable, store the solution at low temperatures (-20°C or -80°C) in a tightly sealed vial, protected from light.[8] The stability in the chosen solvent should be experimentally determined.

-

Experimental Protocols

Protocol 1: Proper Handling and Storage of Solid Pyrimidin-2-yl Acetate

-

Work in a Controlled Environment: Whenever possible, handle the solid compound inside a glove box with a controlled nitrogen or argon atmosphere. If a glove box is unavailable, work in a fume hood with low ambient humidity.

-

Aliquot the Sample: Upon receiving a new batch, immediately aliquot the material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions during repeated use.[8]

-

Use Appropriate Containers: Store the aliquots in amber glass vials with tight-fitting caps.

-

Inert Gas Overlay: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace any air and moisture.

-

Primary and Secondary Containment:

-

Equilibration Before Use: When you need to use a sample, remove the secondary container from the freezer and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold sample.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Accurately weigh a small amount of the pyrimidin-2-yl acetate sample.

-

Dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Detection: UV at an appropriate wavelength (to be determined by a UV scan of the pure compound).

-

Injection Volume: 10 µL.

-

Flow Rate: 1 mL/min.

-

-

Analysis:

-

Inject a freshly prepared solution of a reference standard of pyrimidin-2-yl acetate to determine its retention time.

-

Inject the solution of your stored sample.

-

Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks.

-

The purity can be calculated as the percentage of the main peak area relative to the total peak area.

-

Data Presentation

Table 1: Recommended Storage Conditions for Pyrimidin-2-yl Acetate

| Storage Duration | Temperature | Atmosphere | Container | Additional Protection |

| Short-term (< 1 month) | 2-8°C | Inert Gas (Argon/Nitrogen) | Tightly sealed amber vial | Desiccator |

| Long-term (> 1 month) | -20°C | Inert Gas (Argon/Nitrogen) | Tightly sealed amber vial | Secondary container with desiccant |

Visualizations

Inferred Degradation Pathway of Pyrimidin-2-yl Acetate

Caption: Inferred hydrolytic degradation of pyrimidin-2-yl acetate.

Troubleshooting Workflow for Stability Issues

Caption: Decision-making workflow for addressing stability concerns.

References

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).

- How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage - Benchchem. (n.d.).

- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19).

- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19).

- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).

- ACETATE BUFFER COMPONENT STABILITY TESTING... | Laxmi Enterprise - Vadodara. (2025, December 14).

- [Stability of esters in the blood in vitro] - PubMed. (n.d.).

- Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. (2011, September 2).

- An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC. (n.d.).

- Analytical Techniques In Stability Testing | Separation Science. (2025, March 24).

- Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. (n.d.).

- Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (n.d.).

- pyrimidine degradation pathway: Topics by Science.gov. (n.d.).

- Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. (n.d.).

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).

Sources

- 1. ibisscientific.com [ibisscientific.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Stability of esters in the blood in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sepscience.com [sepscience.com]

- 10. researchgate.net [researchgate.net]

Overcoming catalyst poisoning in reactions involving pyrimidin-2-yl acetate

Technical Support Center: Optimizing Catalysis with Pyrimidin-2-yl Acetate

Executive Summary: The "Nitrogen Trap"

You are likely here because your reaction involving pyrimidin-2-yl acetate (or its derivatives) has stalled, precipitated, or returned low yields despite standard optimization.

The Core Issue: The pyrimidine ring contains two nitrogen atoms with localized lone pairs. In low-oxidation state catalysis (e.g., Pd(0)/Pd(II) cross-coupling or Pt/Rh hydrogenation), these nitrogens act as potent sigma-donors . They coordinate tightly to the metal center, displacing labile ligands or blocking the coordination sites required for oxidative addition or olefin binding. This phenomenon is known as competitive inhibition or "catalyst poisoning."

This guide provides field-proven protocols to decouple this interaction and restore catalytic turnover.

Diagnostic Center (Troubleshooting Q&A)

Q1: My Suzuki-Miyaura coupling stalls at ~20% conversion. Adding more catalyst doesn't help. Why?

A: You are experiencing irreversible formation of off-cycle resting states . When the pyrimidine nitrogen binds to the Palladium (Pd), it forms a stable [Pd(L)(Substrate-N)] complex that is thermodynamically more stable than the active catalytic species but kinetically incompetent. Adding more catalyst simply provides more metal to be trapped by the excess substrate.

-

The Fix: You must shift the equilibrium away from N-binding. Do not add more metal; instead, change the ligand environment or add a Lewis Acid scavenger (see Protocol A).

Q2: I see a black precipitate forming almost immediately. Is my catalyst decomposing?

A: Yes, this is "Pd-black" formation. Pyrimidin-2-yl acetate can displace weak ligands (like phosphines in Pd(PPh3)4). Once the phosphine is gone, the Pd(0) centers cluster together, forming inactive nanoparticles (precipitate).

-

The Fix: Switch to bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos). These ligands create a "steric umbrella" that physically prevents the pyrimidine nitrogen from approaching the metal center while allowing the oxidative addition to proceed.

Q3: Can I just add acid to protonate the nitrogen?

A: This is the "Acid-Trick," but it requires precision. Protonating the pyrimidine ring (Py-H+) removes its ability to bind the metal. However, pyrimidin-2-yl acetate esters are sensitive to hydrolysis. Strong mineral acids may cleave the ester.

-

The Fix: Use a controlled equivalent (1.0–1.1 eq) of a weaker organic acid like TFA (Trifluoroacetic acid) or use HBF4·OEt2 . This protonates the ring without destroying the ester functionality (see Protocol B).

Protocol Vault: Self-Validating Systems

Protocol A: The Lewis Acid Scavenger Method

Use this when acidic conditions are not tolerated by your substrate.

Concept: Introduce a "dummy" metal that binds to the pyrimidine nitrogen more strongly than your precious catalyst does.

Materials:

-

Scavenger: Zinc(II) Triflate [Zn(OTf)2] or Magnesium Chloride [MgCl2].

-

Stoichiometry: 1.0 to 1.5 equivalents relative to the pyrimidine substrate.

Step-by-Step:

-

Pre-Complexation: Dissolve the pyrimidin-2-yl acetate substrate in the reaction solvent (e.g., THF or Dioxane).

-

Addition: Add 1.0 eq of Zn(OTf)2. Stir at room temperature for 15 minutes.

-

Validation: If the solution becomes slightly cloudy or changes viscosity, complexation is occurring.

-

-

Catalysis: Add your base, coupling partner, and finally the Pd-catalyst.

-

Reaction: Heat to the desired temperature. The Zn binds the N-atoms, leaving the Pd free to catalyze the reaction at the carbon site.

Protocol B: High-Steric Ligand Optimization

Use this for cross-coupling (Suzuki, Buchwald-Hartwig).

Concept: Use steric bulk to mechanically exclude the N-poison.

Recommended Ligands:

| Ligand | Class | Mechanism of Protection |

|---|---|---|

| XPhos | Biaryl Phosphine | Isopropyl groups provide a steric roof, blocking N-coordination. |

| tBuXPhos | Biaryl Phosphine | Extreme bulk; excellent for preventing deactivation. |

| Q-Phos | Ferrocenyl | Binds tightly to Pd, preventing displacement by pyrimidine. |

Workflow:

-

Screening: Set up 3 parallel vials with XPhos, SPhos, and tBuXPhos.

-

Ratio: Maintain a Ligand:Pd ratio of 2:1 (higher than the standard 1:1) to ensure the metal is always ligated.

-

Validation: If the reaction solution remains clear/amber (homogeneous) and does not turn black, the ligand is successfully protecting the catalyst.

Visualization: Mechanism & Logic

Diagram 1: The Poisoning Pathway vs. The Protected Cycle

This diagram illustrates how the pyrimidine nitrogen creates a catalytic dead-end and how bulky ligands prevent it.

Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Blue) and the nitrogen-coordination death trap (Red). Bulky ligands (Green) sterically preclude the formation of the inactive N-bound species.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow to select the correct optimization strategy.